![molecular formula C16H15N5O B5729894 N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5729894.png)
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing benzamides, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its binding to the PDZ domain of PSD-95, which disrupts the interaction between PSD-95 and its binding partners. This leads to the modulation of various signaling pathways that are involved in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to enhance the survival of neuronal cells under conditions of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its ability to selectively target the PDZ domain of PSD-95, which is involved in various neurological disorders. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low potency, which may limit its efficacy in certain applications. In addition, the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that can selectively target the PDZ domain of PSD-95 with higher affinity. In addition, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its effects on various signaling pathways. Finally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in neurological disorders should be further explored.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,6-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its activity as a potential inhibitor of protein-protein interactions. This is because N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to bind to the PDZ domain of the protein PSD-95, which is involved in the regulation of synaptic plasticity and is implicated in various neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-3-6-12(2)15(11)18-16(22)13-7-4-8-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFGZFZRYKTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.